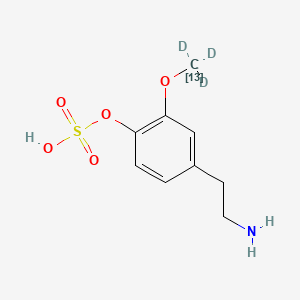![molecular formula C28H31N3O6 B12427331 (1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAY-7598: is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-12 (MMP12). It has shown significant inhibitory activity against human, murine, and rat MMP12 with IC50 values of 0.085 nM, 0.67 nM, and 1.1 nM, respectively . This compound is primarily used in scientific research to study the role of MMP12 in various biological processes and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BAY-7598 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods: Industrial production of BAY-7598 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to ensure its suitability for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: BAY-7598 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: BAY-7598 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Applications De Recherche Scientifique
BAY-7598 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the inhibition of MMP12 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of MMP12 in cellular processes such as migration, invasion, and tissue remodeling.
Medicine: Investigated for its potential therapeutic applications in diseases where MMP12 is implicated, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Utilized in the development of new drugs targeting MMP12 and related enzymes
Mécanisme D'action
BAY-7598 exerts its effects by selectively inhibiting MMP12, a metalloproteinase involved in the degradation of extracellular matrix components. The inhibition of MMP12 by BAY-7598 prevents the breakdown of elastin and other matrix proteins, thereby modulating tissue remodeling and inflammatory responses. The compound binds to the active site of MMP12, blocking its enzymatic activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
BAY-7081: A potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).
BAY-9835: An orally bioavailable inhibitor of ADAMTS7.
BAY-1125976: A selective allosteric inhibitor of AKT1/2.
Uniqueness of BAY-7598: BAY-7598 stands out due to its high selectivity and potency against MMP12, making it a valuable tool for studying the specific role of MMP12 in various biological processes. Its oral bioavailability also enhances its utility in in vivo studies, providing a reliable means to investigate the therapeutic potential of MMP12 inhibition .
Propriétés
Formule moléculaire |
C28H31N3O6 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1 |
Clé InChI |
ZGBAPSHWPBXEKN-OPHFCASCSA-N |
SMILES isomérique |
C1C[C@@H]([C@H]([C@@H]1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
SMILES canonique |
C1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
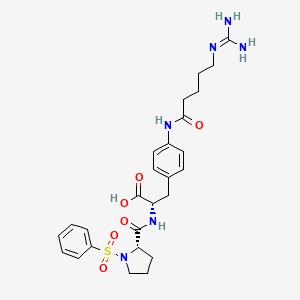
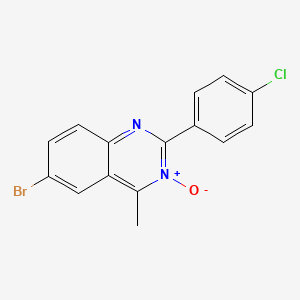

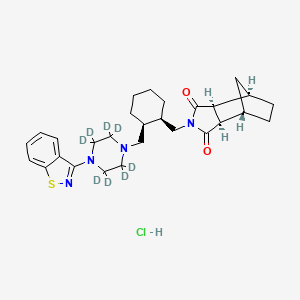
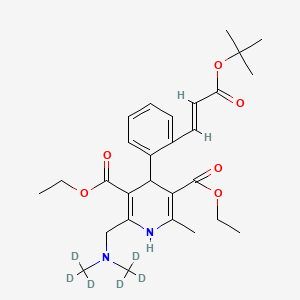
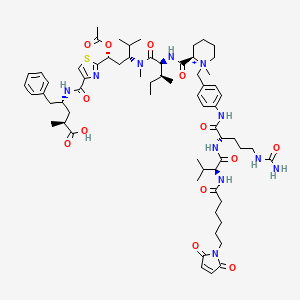
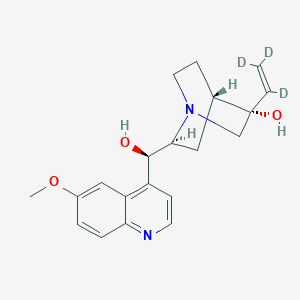
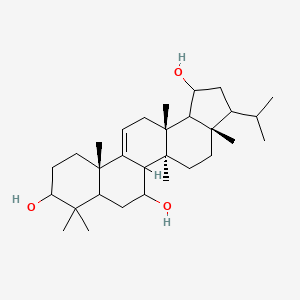

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
